molecular formula C7H7N3O2 B8623873 3,4-Diformylaminopyridine

3,4-Diformylaminopyridine

Cat. No. B8623873
M. Wt: 165.15 g/mol
InChI Key: ZBVYGHGCJOGZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diformylaminopyridine is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Diformylaminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diformylaminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-Diformylaminopyridine

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

N-(3-formamidopyridin-4-yl)formamide

InChI

InChI=1S/C7H7N3O2/c11-4-9-6-1-2-8-3-7(6)10-5-12/h1-5H,(H,10,12)(H,8,9,11)

InChI Key

ZBVYGHGCJOGZRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NC=O)NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 3,4-diaminopyridine (10.0 g, 0.092 mol) and formic acid (20 ml) was neated under reflux for 2.5 hours. The resulting mixture was cooled and the formic acid was evaporated off under reduced pressure to yield a residue. The residue was dissolved in ethanol (300 ml) at 80° C. and the resulting solution was treated with calcium carbonate (lOg) and neutralized by stirring under reflux for 1 hour. The hot mixture was filtered and the residue was washed with hot ethanol (3×300 ml). The filtrate and washings were combined and the ethanol was evaporated off under reduced pressure to yield 3,4-diformylaminopyridine as a colorless solid. The 3,4-diformylaminopyridine was heated at 200-220° C. and 0.5 mm.Hg pressure in a Kugelrohr bulb-to-bulb distillation apparatus to yield a crude product as a distillate which solidified on cooling. The crude product was recrystallized from ethyl acetate to yield imidazo[4,5-c]pyridine as a colorless crystalline solid, having a melting point of 174-176° C. and the following physical characteristics:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 3,4-diaminopyridine (10.0 g, 0.092 mol) and formic acid (20 ml) was heated under reflux for 2.5 hours. The resulting mixture was cooled and the formic acid was evaporated off under reduced pressure to a yield a residue. The residue was dissolved in ethanol (300 ml) at 80° C. and the resulting solution was treated with calcuim carbonate (10 g) and neutralized by stirring under reflux for 1 hour. The hot mixture was filtered and the residue was washed with hot ethanol (3×300 ml). The filtrate and washings were combined and the ethanol was evaporated off under reduced pressure to yield 3,4-diformylaminopyridine as a colorless solid. The 3,4-diformylaminopyridine was heated at 200°-220° C. and 0.5 mm.Hg pressure in a Kugelrohr bulb-to-bulb distillation apparatus to yield a crude product as a distillate which solidified on cooling. The crude product was recrystallized from ethyl acetate to yield imidazo[4,5-c]pyridine as a colorless crystalline solid, having a melting point of 174°- 176° C. and the following physical characteristics:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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